

A Comprehensive Technical Guide to 2-Amino-3-fluoropyridine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-3-fluoropyridine

Cat. No.: B1272040

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **2-Amino-3-fluoropyridine** (CAS No. 21717-95-3), a key building block in medicinal chemistry and materials science. It details its chemical and physical properties, experimental protocols for its synthesis and application, and its role in the development of novel therapeutics.

Core Properties and Specifications

2-Amino-3-fluoropyridine is a fluorinated aminopyridine derivative valued for its utility in synthesizing complex molecular scaffolds.^[1] Its unique electronic and structural properties make it a versatile reagent in drug discovery.

Physicochemical and Safety Data

The fundamental properties of **2-Amino-3-fluoropyridine** are summarized below. This data is essential for handling, reaction setup, and computational modeling.

Property	Value	Reference(s)
CAS Number	21717-95-3	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₅ FN ₂	[1] [2] [4] [5]
Molecular Weight	112.11 g/mol	[1] [2] [3] [4]
IUPAC Name	3-fluoropyridin-2-amine	[5]
Synonyms	3-Fluoro-2-pyridinamine, 2-Amino-3-fluor-pyridin	[1] [2]
Appearance	White to yellow powder, chunks, or crystals	[1] [5]
Melting Point	41 - 45 °C	[1]
Flash Point	90.6 °C (195.1 °F)	
Purity	≥96% - 98%	[1] [2] [5]
SMILES	FC1=CC=CN=C1N	[2]
InChI Key	WWEINXQNCAWBPD-UHFFFAOYSA-N	[5]

Computational Chemistry Data

Descriptor	Value	Reference(s)
TPSA	38.91 Å ²	[2]
LogP	0.8029	[2]
Hydrogen Bond Acceptors	2	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	0	[2]

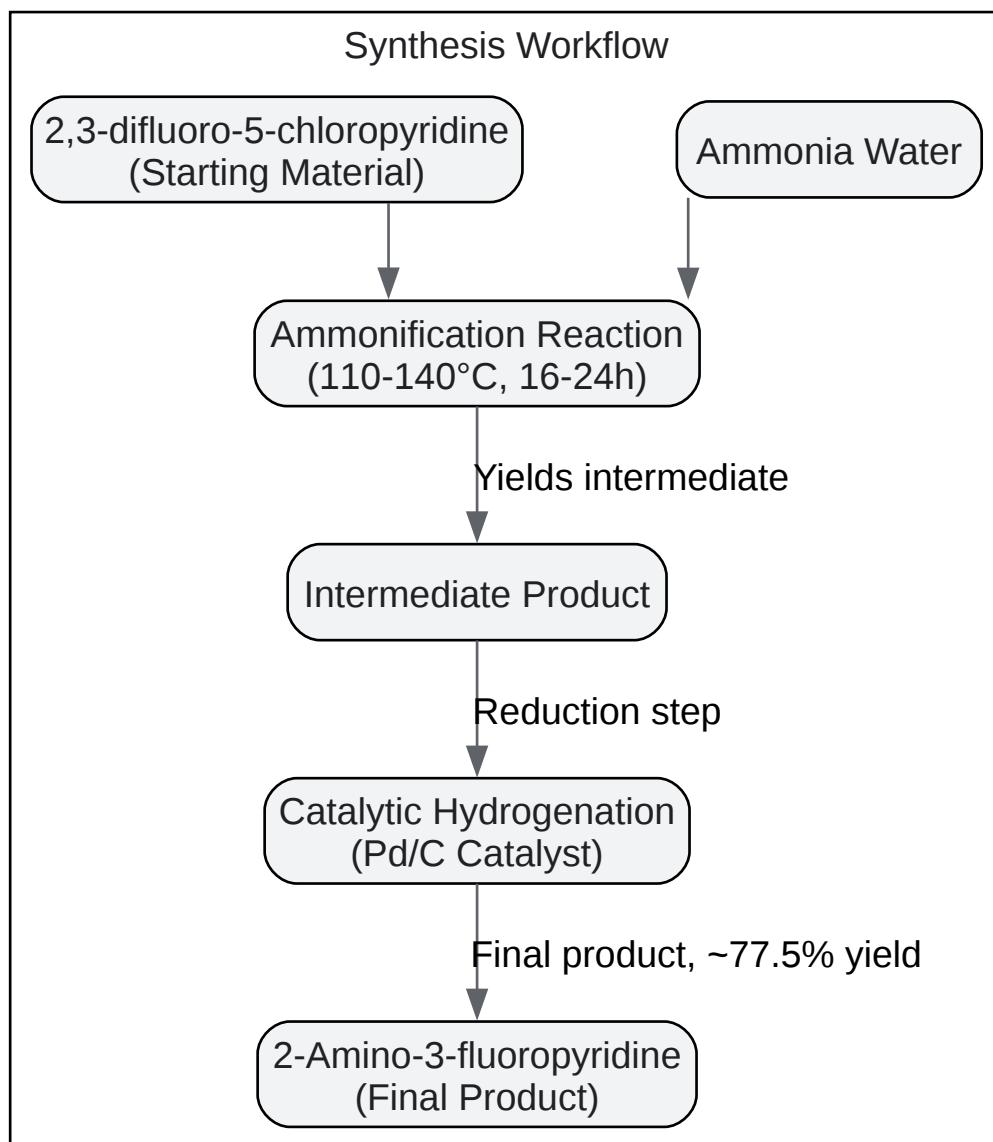
Safety and Handling

2-Amino-3-fluoropyridine is classified as harmful if swallowed and causes serious eye irritation.^[6] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound.

- Hazard Statements: H302, H319^[6]
- Precautionary Statements: P264, P280, P301 + P312, P305 + P351 + P338, P337 + P313, P501
- Storage: Store at room temperature in a dark place under an inert atmosphere.^[7]

Experimental Protocols and Applications

This compound serves as a crucial intermediate for fine chemicals, pharmaceuticals, and functional materials.^[8] Its applications are widespread, including in the synthesis of kinase inhibitors, antagonists for glutamate receptors, and anticoagulants.^[8]


Synthesis of 2-Amino-3-fluoropyridine

A common industrial preparation method involves the ammonification and subsequent reduction of a difluoro-chloropyridine precursor.^[8] This process is advantageous due to its high yield, simple operation, and use of readily available materials.^[8]

Methodology:

- Ammonification: 2,3-difluoro-5-chloropyridine is reacted with ammonia water in a sealed vessel.
 - Molar Ratio: The molar ratio of the pyridine starting material to ammonia water is typically between 1:8 and 1:14.^[8]
 - Temperature: The reaction is heated to 110-140°C.^[8]
 - Duration: The reaction is maintained for 16-24 hours.^[8]
- Reduction: The intermediate from the ammonification step is reduced via catalytic hydrogenation.

- Catalyst: Palladium on carbon (Pd/C) is used as the catalyst for this step.[8]
- Workup and Isolation: Following the reduction, standard post-treatment procedures are used to isolate the final product, **2-amino-3-fluoropyridine**, with a total yield of up to 77.5%. [8]

[Click to download full resolution via product page](#)

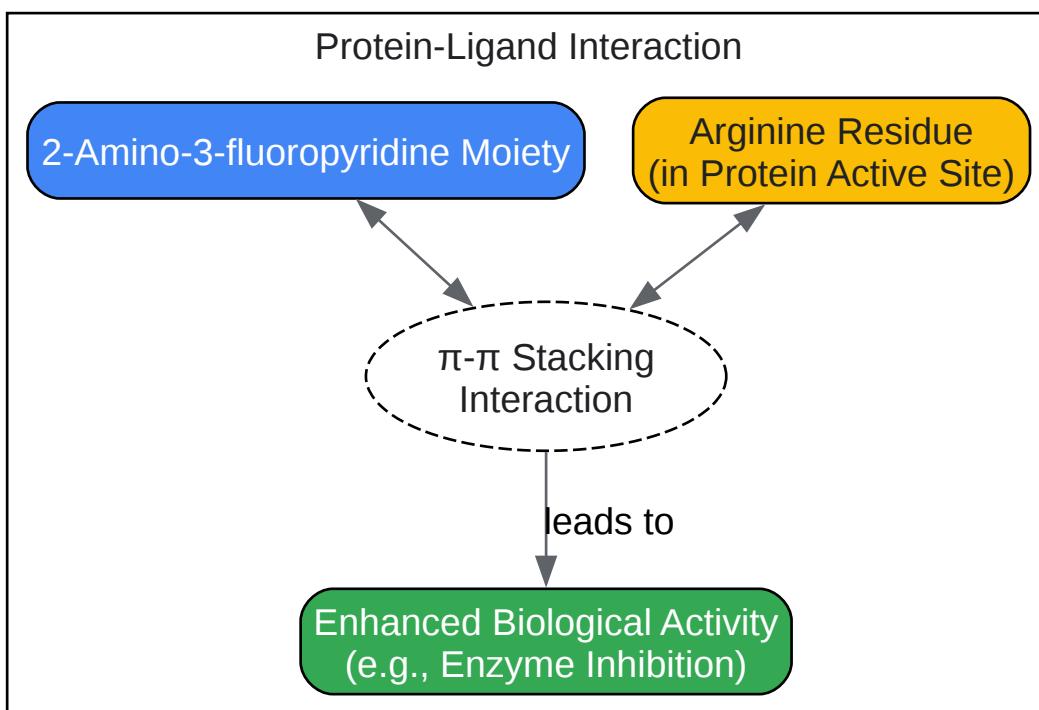
Caption: Synthesis of **2-Amino-3-fluoropyridine**.

Application in Drug Discovery: Nucleophilic Aromatic Substitution (SNAr)

2-Amino-3-fluoropyridine is frequently used in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fluorine atom and the pyridine ring nitrogen activates the C-F bond for substitution. Reactions of fluoropyridines are significantly faster than those of their chloro-analogs, making them highly efficient building blocks.[9]

General Experimental Protocol:

- Reactant Preparation: The **2-Amino-3-fluoropyridine** scaffold (or a derivative) is dissolved in a suitable aprotic polar solvent (e.g., DMF, DMSO).
- Nucleophile Addition: A desired nucleophile (e.g., an alcohol for an alkoxy group, an amine for an amino group) is added to the solution, often in the presence of a non-nucleophilic base (e.g., NaH, K₂CO₃) to facilitate the reaction.
- Reaction Conditions: The mixture is typically heated to promote the substitution reaction. Reaction progress is monitored by TLC or LC-MS.
- Isolation: Upon completion, the reaction is quenched, and the product is extracted and purified using standard techniques like column chromatography.


[Click to download full resolution via product page](#)

Caption: General workflow for S(N)Ar reactions.

Role in Molecular Interactions and Biological Activity

The incorporation of the **2-amino-3-fluoropyridine** moiety into larger molecules has been shown to significantly enhance antitumor activity.^[1] This enhancement is attributed to the formation of a stable π – π stacking interaction between the electron-rich pyridine ring and the guanidinium group of arginine residues within a protein's active site.^[1] This interaction helps to anchor the molecule, improving its inhibitory potential.

This compound is a precursor for synthesizing bicyclic heterocycles like imidazopyridines, which are important pharmacophores.^[1] Furthermore, it has been used in the development of highly selective allosteric inhibitors of tyrosine kinase 2 (TYK2), a key target in autoimmune diseases.^[1]

[Click to download full resolution via product page](#)

Caption: π - π interaction with protein residues.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. chemscene.com [chemscene.com]
- 3. synchem.de [synchem.de]
- 4. scbt.com [scbt.com]
- 5. 2-Amino-3-fluoropyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. chemical-label.com [chemical-label.com]
- 7. 21717-95-3|2-Amino-3-fluoropyridine|BLD Pharm [bldpharm.com]
- 8. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]
- 9. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Amino-3-fluoropyridine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1272040#2-amino-3-fluoropyridine-cas-number-and-properties\]](https://www.benchchem.com/product/b1272040#2-amino-3-fluoropyridine-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com